(3R,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound primarily used for lowering cholesterol levels in patients with hyperlipidemia. It belongs to the class of drugs known as statins, which function by inhibiting the enzyme HMG-CoA reductase, a key player in the cholesterol biosynthesis pathway. This compound is the sodium salt form of atorvastatin, enabling better solubility and bioavailability.
Atorvastatin was first discovered by the pharmaceutical company Parke-Davis (now part of Pfizer) in the late 1980s. It was approved for medical use in 1996 and has since become one of the most widely prescribed medications globally.
Atorvastatin falls under the category of statins, specifically classified as a selective HMG-CoA reductase inhibitor. Its chemical classification includes:
The synthesis of (3R,5S)-Atorvastatin Sodium Salt typically involves several steps, including:
A notable method involves dissolving atorvastatin tertiary butyl ester in an alcohol solvent and adding an alkaline aqueous solution to facilitate hydrolysis. The reaction typically occurs at room temperature with a pH adjustment to around 12 to 14, leading to high-purity atorvastatin precipitating out from the solution .
The molecular structure of (3R,5S)-Atorvastatin Sodium Salt features a complex arrangement with multiple chiral centers. The stereochemistry is crucial for its biological activity, and it is represented as:
Molecular Structure (This image is a placeholder; please replace it with an actual structure image)
(3R,5S)-Atorvastatin Sodium Salt can participate in various chemical reactions:
The synthesis often employs techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and purity assessment .
The primary mechanism of action of (3R,5S)-Atorvastatin Sodium Salt involves inhibition of HMG-CoA reductase, which results in decreased cholesterol synthesis in the liver. This leads to:
Clinical studies have demonstrated that atorvastatin can reduce low-density lipoprotein cholesterol levels by up to 60% in some patients .
Relevant data indicate that its solubility profile significantly enhances its bioavailability compared to other statins .
(3R,5S)-Atorvastatin Sodium Salt is primarily used in:
Additionally, ongoing research explores modifications of atorvastatin derivatives to enhance solubility and efficacy for targeted drug delivery systems .
(3R,5S)-Atorvastatin Sodium Salt is a diastereomeric impurity of the cholesterol-lowering drug atorvastatin. Its biological activity is negligible compared to the pharmacologically active (3R,5R)-atorvastatin due to stereochemical divergence at the C5 position. The S-configuration at C5 alters the spatial orientation of the heptanoic acid side chain, preventing effective binding to the HMG-CoA reductase enzyme’s active site. This stereospecificity is critical because the enzyme’s catalytic domain requires precise three-dimensional alignment for inhibition [1] [8].
Table 1: Stereoisomeric Comparison of Atorvastatin Derivatives
Stereoisomer | C3 Configuration | C5 Configuration | Biological Activity |
---|---|---|---|
(3R,5R)-atorvastatin | R | R | Potent HMG-CoA inhibition |
(3R,5S)-atorvastatin | R | S | Negligible activity |
(3S,5R)-atorvastatin | S | R | Inactive metabolite |
(3S,5S)-atorvastatin | S | S | Inactive metabolite |
The compound has a defined molecular formula of C₃₃H₃₄FN₂NaO₅ and a molecular weight of 580.62 g/mol, as established through high-resolution mass spectrometry [2] [4]. This sodium salt form enhances aqueous solubility compared to the free acid (MW 558.64 g/mol, CAS 791553-16-7). The structural composition includes:
IUPAC Name:sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate [2] [4]
SMILES:
[Na+].CC(C)C1=C(C(=O)NC2=CC=CC=C2)C(C3=CC=CC=C3)=C(C4=CC=C(F)C=C4)N1CC[C@H](O)C[C@H](O)CC(=O)[O-]
InChI Key:
VVRPOCPLIUDBSA-MFHXMFJOSA-M
The stereodescriptors (3R,5S) in the nomenclature explicitly define the chiral centers, while the SMILES and InChI representations encode atomic connectivity and three-dimensional configuration [6] [8].
Commercial atorvastatin samples exhibit diverse solid-state behaviors, with crystalline forms demonstrating distinct X-ray powder diffraction (XRPD) patterns compared to amorphous variants. While the crystalline (3R,5R)-atorvastatin calcium trihydrate (Form I) shows sharp diffraction peaks, the (3R,5S) stereoisomer has not been reported in stable crystalline polymorphs. Instead, it typically exists as an amorphous solid or crystalline impurity within active pharmaceutical ingredient (API) batches [3].
Thermal analysis reveals key transitions:
Table 2: Solid-State Properties of Atorvastatin Derivatives
Property | (3R,5S)-atorvastatin sodium salt | Crystalline (3R,5R)-atorvastatin |
---|---|---|
XRPD Pattern | Amorphous halo | Sharp peaks at 4.8°, 9.6°, 12.2° 2θ |
Thermal Behavior | Single Tg at ~118°C | Endotherm at 50–70°C (dehydration) + 165°C (melt) |
Hygroscopicity | Moderate (water content 2–4%) | Low (trihydrate form) |
Residual crystallinity in amorphous commercial samples is detectable through modulated differential scanning calorimetry (MDSC), which identifies exothermic recrystallization events preceding melting. These solid-state variations significantly impact dissolution behavior, with amorphous forms exhibiting higher intrinsic dissolution rates (IDR) than crystalline counterparts due to increased surface energy and absence of lattice stabilization [3] [7].
Table 3: Thermal Characterization Parameters
Analytical Technique | Key Parameters | Observations for (3R,5S)-atorvastatin |
---|---|---|
Conventional DSC | Heating rate: 20°C/min | Broad endotherm (water loss) + Tg inflection |
Modulated DSC | Amplitude: ±0.5°C, Period: 40s | Enhanced Tg detection + residual crystallinity |
Thermogravimetry | Heating rate: 20°C/min | 5.2% weight loss below 120°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7